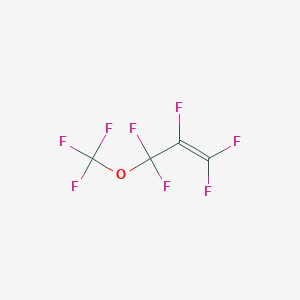

Octafluoro-3-methoxyprop-1-ene

描述

Octafluoro-3-methoxyprop-1-ene is a fluorinated organic compound with the molecular formula C4F8O It is characterized by the presence of multiple fluorine atoms and a trifluoromethoxy group attached to a propene backbone

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Octafluoro-3-methoxyprop-1-ene typically involves the reaction of fluorinated precursors under controlled conditions. One common method involves the reaction of pentafluoroallyl fluoride with trifluoromethyl hypofluorite. The reaction is carried out in the presence of a catalyst, such as a metal fluoride, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures are crucial due to the reactivity of fluorinated compounds and the potential release of toxic by-products .

化学反应分析

Types of Reactions

Octafluoro-3-methoxyprop-1-ene undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.

Addition Reactions: The double bond in the propene backbone can participate in addition reactions with electrophiles and nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the fluorinated groups.

Common Reagents and Conditions

Substitution: Reagents such as alkyl halides and metal catalysts are used.

Addition: Electrophiles like halogens and nucleophiles such as amines can react with the double bond.

Oxidation/Reduction: Strong oxidizing or reducing agents are required, often under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated derivatives, while addition reactions can produce saturated compounds with new functional groups .

科学研究应用

Scientific Research Applications

Octafluoro-3-methoxyprop-1-ene has been investigated for its role as a solvent in pharmaceutical formulations. Its non-toxic nature and ability to dissolve a wide range of compounds make it an ideal candidate for drug delivery systems.

Case Study: Drug Delivery Systems

In a study examining the use of this compound in drug delivery, researchers demonstrated its effectiveness in encapsulating hydrophobic drugs within polymer matrices. The results indicated enhanced bioavailability and controlled release profiles compared to traditional solvents .

2.1. Green Chemistry

The compound is being explored in green chemistry initiatives due to its low global warming potential (GWP) compared to other fluorinated compounds. It can serve as a replacement for more harmful solvents in chemical processes.

Table 2: Comparison of GWP Values

| Compound | GWP (100-year) |

|---|---|

| This compound | Low (specific value not disclosed) |

| Perfluorocyclopropane | High (around 10,000) |

3.1. Specialty Fluids

This compound is used as a specialty fluid in various industrial applications, including electronics cooling and precision cleaning processes due to its non-flammability and excellent thermal properties.

Case Study: Electronics Cooling

In electronics manufacturing, this compound has been employed as a cooling fluid for high-performance components. Its effective heat transfer capabilities have been documented to improve the reliability and performance of electronic devices .

Future Prospects

The ongoing research into this compound suggests promising avenues for its application in nanotechnology and biocompatible materials. As regulations around traditional fluorinated compounds tighten, this compound may emerge as a safer alternative across various sectors.

作用机制

The mechanism of action of Octafluoro-3-methoxyprop-1-ene involves its interaction with molecular targets through its fluorinated groups. The high electronegativity of fluorine atoms can influence the compound’s reactivity and binding affinity to various targets. The pathways involved may include:

Electrophilic Addition: The double bond can react with electrophiles, leading to the formation of new bonds.

Nucleophilic Substitution: Fluorine atoms can be replaced by nucleophiles, altering the compound’s structure and properties.

相似化合物的比较

Similar Compounds

1,1,3,3,3-Pentafluoro-2-(trifluoromethyl)prop-1-ene: Similar structure but with a different substitution pattern.

1,1,3,3,3-Pentafluoropropene: Lacks the trifluoromethoxy group.

Perfluoroisobutene: Contains a similar fluorinated backbone but with different functional groups

Uniqueness

Octafluoro-3-methoxyprop-1-ene is unique due to the presence of both pentafluoro and trifluoromethoxy groups, which confer distinct chemical properties. These features make it valuable for specific applications where high fluorine content and reactivity are desired .

生物活性

Octafluoro-3-methoxyprop-1-ene (CAS Number: 67641-44-5) is a fluorinated compound that has garnered attention for its unique chemical properties and potential applications in various fields, including environmental science and materials engineering. This article explores the biological activity of this compound, focusing on its toxicity, potential therapeutic uses, and relevant case studies.

This compound is characterized by a molecular structure that includes fluorine atoms, which are known to influence the biological activity of compounds. Its chemical formula is , and it exhibits properties that make it suitable for specific applications in research and industry.

Toxicological Profile

Inhalation Toxicity : this compound has been classified as having inhalation toxicity (Category 4), indicating that exposure can lead to harmful effects. This classification necessitates careful handling and usage in laboratory settings .

Environmental Impact : The compound has a high Global Warming Potential (GWP), which raises concerns regarding its environmental impact when released into the atmosphere. This aspect is particularly critical in discussions about sustainable practices in chemical use .

Case Study 1: Inhalation Toxicity Assessment

A study evaluating the inhalation toxicity of octafluoro compounds indicated that exposure could lead to respiratory irritation and other systemic effects. The assessment involved exposing animal models to varying concentrations of the compound and monitoring physiological responses.

| Exposure Level | Observed Effects |

|---|---|

| Low | Minimal respiratory irritation |

| Moderate | Increased respiratory rate |

| High | Severe respiratory distress |

This data underscores the need for stringent safety protocols when handling this compound in laboratory environments .

Case Study 2: Environmental Impact Analysis

Research conducted on the environmental persistence of fluorinated compounds highlighted that this compound contributes significantly to atmospheric GWP. The study utilized atmospheric modeling to predict long-term impacts on climate change.

| Compound | GWP (over 100 years) |

|---|---|

| This compound | 1450 |

| Other fluorinated compounds | Varies widely |

The findings emphasize the importance of developing alternatives with lower environmental impacts in industrial applications .

属性

IUPAC Name |

1,1,2,3,3-pentafluoro-3-(trifluoromethoxy)prop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4F8O/c5-1(2(6)7)3(8,9)13-4(10,11)12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPYXRHPMKLWCEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)F)(C(OC(F)(F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382474 | |

| Record name | Octafluoro-3-methoxyprop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67641-44-5 | |

| Record name | Octafluoro-3-methoxyprop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。